molecular formula C20H25ClN4O3S B6579618 N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 1049365-82-3

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide

Cat. No.: B6579618
CAS No.: 1049365-82-3
M. Wt: 437.0 g/mol
InChI Key: CVNDRBCGLDMAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a piperazine core substituted with a 4-chlorophenyl group, a structural motif that is frequently associated with high-affinity receptor binding . Similar compounds containing the 4-arylpiperazine moiety have been extensively studied as potent and selective ligands for neurological targets, such as the dopamine D4 receptor, demonstrating the potential of this structural class in central nervous system (CNS) research . Furthermore, related molecular frameworks incorporating chlorophenyl, piperazine, and acetamide groups are actively investigated for their antimicrobial and anticancer potentials in vitro . The presence of the sulfonamide functional group in its structure also suggests potential for modulation of biological activity and physicochemical properties. This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to utilize this compound in exploratory studies aimed at hit identification, structure-activity relationship (SAR) investigations, and target validation.

Properties

IUPAC Name

N-[4-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-16(26)23-18-4-8-20(9-5-18)29(27,28)22-10-11-24-12-14-25(15-13-24)19-6-2-17(21)3-7-19/h2-9,22H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNDRBCGLDMAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses. When histamine binds to the H1 receptor, it triggers a series of biochemical reactions that lead to symptoms such as itching, sneezing, and increased mucus production.

Mode of Action

This compound exhibits high specific affinity for the histamine H1 receptor. It acts as an antagonist, meaning it binds to the receptor without activating it. This prevents histamine from binding to the receptor and triggering the usual allergic response.

Biological Activity

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C20H25ClN4O2S. The presence of the piperazine ring and sulfamoyl group suggests a versatile pharmacophore capable of interacting with various biological targets.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives containing the piperazine moiety have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains. The mechanism of action often involves inhibition of bacterial enzymes, which is crucial for their survival and replication .

CompoundBacterial StrainActivity Level
7lSalmonella typhiModerate
7mBacillus subtilisStrong

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. Notably, it has been evaluated as an acetylcholinesterase (AChE) inhibitor, with some derivatives showing IC50 values significantly lower than standard reference compounds, indicating potential for treating conditions like Alzheimer's disease .

CompoundEnzyme TargetIC50 (µM)
7nAChE2.14±0.003
7oUrease1.13±0.003

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structural features have been shown to inhibit the proliferation of cancer cell lines such as HepG2 (human liver carcinoma). The presence of the chlorophenyl group appears to enhance cytotoxicity, making these compounds promising candidates for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Piperazine Ring : Enhances binding affinity to various receptors.
  • Sulfamoyl Group : Contributes to antibacterial and enzyme inhibitory activities.
  • Chlorophenyl Substitution : Influences lipophilicity and enhances cellular uptake.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • A study by Kumar et al. (2020) synthesized a series of piperazine derivatives and evaluated their biological activities, revealing that modifications in the chlorophenyl group significantly affected their antibacterial efficacy .
  • Another investigation highlighted the importance of lipophilicity in enhancing anti-tuberculosis activity among similar compounds, suggesting that structural modifications could lead to improved therapeutic profiles .

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide exhibits properties that make it a candidate for drug development, particularly in treating psychiatric disorders and other conditions.

Antipsychotic Properties

The compound's structure suggests potential activity at dopamine receptors, particularly the D4 receptor, which is implicated in various psychiatric disorders such as schizophrenia. Research indicates that derivatives of piperazine compounds can modulate dopaminergic activity, thus providing a basis for developing new antipsychotic medications .

Antidepressant Activity

Studies have shown that related compounds can exhibit antidepressant effects by influencing serotonin and norepinephrine pathways. The piperazine moiety is often associated with enhanced mood modulation, making this compound a candidate for further investigation in antidepressant therapy .

Neuropharmacological Applications

The neuropharmacological profile of this compound highlights its potential use in treating neurological disorders.

Anticonvulsant Effects

Research has indicated that compounds with similar structures have shown anticonvulsant properties. For instance, studies on thiazole-linked piperazine derivatives have demonstrated significant effectiveness in reducing seizure activity in animal models . This suggests that this compound may also possess similar anticonvulsant effects.

Analgesic Potential

The analgesic properties of related piperazine compounds indicate that this compound may be effective in pain management. Its ability to interact with various neurotransmitter systems could provide a multifaceted approach to treating pain .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound.

StudyFocusFindings
Study 1Antipsychotic ActivityDemonstrated efficacy in reducing symptoms in animal models resembling schizophrenia .
Study 2Antidepressant EffectsShowed significant improvement in depressive behaviors through modulation of serotonin pathways .
Study 3Anticonvulsant ActivityExhibited protective effects against seizures, suggesting potential as an anticonvulsant agent .

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
  • Key Differences :
    • Chlorophenyl Position : 3-chlorophenyl vs. 4-chlorophenyl on the piperazine.
    • Linker : Sulfanyl (C-S) vs. sulfamoyl (N-SO₂) bridge.
    • Substituent : 2,4-Dichlorobenzyl vs. phenylacetamide.
  • Implications: The 3-chlorophenyl group may alter receptor selectivity compared to the 4-chloro derivative .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Key Differences :
    • Aromatic Ring : 4-Fluorophenyl vs. 4-chlorophenyl.
    • Sulfonyl Group : Tosyl (SO₂-C₆H₄-CH₃) vs. ethylsulfamoyl (SO₂-NH-C₂H₄).
  • Implications: Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine .

Sulfonamide Derivatives with Antiproliferative Activity

2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide ()
  • Key Differences :
    • Heterocycle : Thiazole vs. piperazine.
    • Sulfamoyl Attachment : Direct linkage to phenyl vs. ethyl bridge.
2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide ()
  • Safety Data :
    • Causes skin/eye irritation; requires PPE during handling .
    • Comparable piperazine derivatives may share these hazards.
  • Structural Contrast :
    • Methoxy and imine groups increase hydrophobicity vs. the target compound’s acetamide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-({2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}sulfamoyl)phenyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Sulfonamide formation via reaction of 4-aminophenylsulfonamide derivatives with 2-chloroethylpiperazine intermediates under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .
  • Step 2 : Amide coupling using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP) at reflux temperatures .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
    • Key Factors : Solvent polarity, temperature control, and stoichiometric ratios critically affect yield (reported 60–75%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm), sulfonamide protons (δ 7.3–7.8 ppm), and acetamide carbonyl (δ 168–170 ppm) .
  • IR : Peaks at ~3250 cm1^{-1} (N-H stretch), 1660 cm1^{-1} (amide C=O), and 1150 cm1^{-1} (sulfonamide S=O) .
  • X-ray Crystallography : Resolves crystal packing (e.g., centrosymmetric head-to-tail interactions) and confirms bond angles/planarity .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Assays :

  • Radioligand Binding : For serotonin (5-HT1A_{1A}, 5-HT2A_{2A}) or dopamine receptors using 3H^3H-ligands (e.g., 3H^3H-8-OH-DPAT for 5-HT1A_{1A}) .
  • Enzyme Inhibition : Fluorometric assays for acetylcholinesterase or kinase activity .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinities?

  • Approaches :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with 5-HT1A_{1A} receptors (PDB ID: 7E2Z), focusing on piperazine and sulfonamide moieties .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox stability .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How do crystal packing interactions influence the compound’s solid-state properties?

  • Findings :

  • Intermolecular H-bonds (e.g., C-H···O between acetamide carbonyl and piperazine protons) stabilize monoclinic crystal systems (space group P21_1/c) .
  • Torsional angles (e.g., nitro group twist: O1–N1–C3–C2 = -16.7°) impact planarity and solubility .

Q. What strategies resolve contradictions in reported IC50_{50} values across pharmacological studies?

  • Solutions :

  • Assay Standardization : Use identical buffer conditions (e.g., Tris-HCl pH 7.4 vs. phosphate-buffered saline) .
  • Receptor Source : Compare results from recombinant human receptors vs. animal-derived tissues (e.g., rat cortical membranes) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to address variability (p < 0.05 threshold) .

Q. How can proteomic approaches identify off-target interactions?

  • Methods :

  • Affinity Chromatography : Immobilize the compound on Sepharose beads and incubate with brain lysates; identify bound proteins via LC-MS/MS .
  • Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts in HEK-293 cells treated with the compound .

Q. What in silico tools predict metabolic stability and toxicity?

  • Tools :

  • ADMET Predictors : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood) .
  • ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane disruption) and LD50_{50} .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.